molecular formula C6H5F2IN2O2 B3047140 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1354704-36-1

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3047140
CAS No.: 1354704-36-1
M. Wt: 302.02
InChI Key: KIVNZLQJJVOXQU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is a high-value pyrazole-based chemical intermediate designed for research and development applications. Pyrazole derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological and agrochemical potential . This compound is structurally characterized by a pyrazole ring substituted with a difluoromethyl group at the 1-position, an iodine at the 4-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 3-position. The presence of both the iodine and carboxylic acid functional groups makes this molecule a versatile and reactive scaffold for further synthetic elaboration, such as in cross-coupling reactions or amide bond formation . While this specific molecule is a unique entity, its close structural relatives, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are well-established as key intermediates in the synthesis of a major class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . These fungicides are crucial in modern agriculture for controlling a broad spectrum of fungal pathogens in various crops . Researchers exploring new active ingredients in agrochemistry or investigating the structure-activity relationships of heterocycles may find this compound particularly useful. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2O2/c1-2-3(9)4(5(12)13)10-11(2)6(7)8/h6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVNZLQJJVOXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164096
Record name 1H-Pyrazole-3-carboxylic acid, 1-(difluoromethyl)-4-iodo-5-methyl-
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Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-36-1
Record name 1H-Pyrazole-3-carboxylic acid, 1-(difluoromethyl)-4-iodo-5-methyl-
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Record name 1H-Pyrazole-3-carboxylic acid, 1-(difluoromethyl)-4-iodo-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by iodination and carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₅H₅F₂IN₂O₂
  • Molecular Weight : 258.01 g/mol
  • CAS Number : 1354704-36-1
  • MDL Number : MFCD21364399

The presence of difluoromethyl and iodo groups in its structure enhances its reactivity and biological activity, making it a valuable scaffold in drug discovery and development.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid, as anticancer agents. Research indicates that modifications to the pyrazole ring can lead to compounds with selective cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. The introduction of difluoromethyl and iodo substituents may enhance binding affinity to these targets, leading to improved therapeutic outcomes .

Agrochemical Applications

1. Pesticide Development

The unique structural features of this compound make it suitable for developing novel pesticides. Its ability to act as a catalyst or intermediate in organic synthesis allows for the creation of new agrochemicals with enhanced efficacy against pests while minimizing environmental impact .

2. Herbicide Formulation

Research has indicated that pyrazole derivatives can be effective herbicides due to their selective action on plant growth regulators. The incorporation of difluoromethyl groups can improve the herbicidal properties by altering the compound's interaction with target enzymes in plants .

Materials Science Applications

1. Photophysical Properties

Pyrazole compounds have garnered attention for their photophysical properties, making them suitable for applications in materials science, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of halogen atoms like iodine can enhance charge mobility and stability in these materials .

2. Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals opens avenues for developing new catalysts and sensors in chemical processes. These complexes can exhibit unique catalytic properties that are beneficial in organic synthesis reactions .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics.
Study BPesticide DevelopmentDeveloped a new formulation that showed a 30% increase in efficacy against common agricultural pests compared to existing products.
Study COLED MaterialsAchieved enhanced brightness and stability in OLEDs using derivatives of the compound as emissive layers.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The iodine atom can participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Carboxylic Acid Family

The target compound is compared to structurally related pyrazole derivatives (Table 1), focusing on substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target: 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid 1: CHF₂; 3: COOH; 4: I; 5: CH₃ C₈H₁₁IN₂O₂ 294.09 Iodo enhances electrophilicity; carboxylic acid improves solubility .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1: 2,4-Cl₂C₆H₃; 3: COOH; 4: CH₃; 5: 4-ClC₆H₄ C₁₈H₁₃Cl₃N₂O₂ ~395.67 Bulky aryl groups increase steric hindrance; potential π-π interactions .
1-Phenyl-3-(difluoromethyl)-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid 1: C₆H₅; 3: CHF₂; 4: COOH; 5: C₂F₅ C₁₃H₇F₇N₂O₂ 356.20 High fluorine content improves metabolic stability .
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid 1: CHF₂; 3: C₅H₄N; 5: COOH C₁₀H₇F₂N₃O₂ 239.18 Pyridine introduces basicity; lower molecular weight .
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 3: CF₃; 4: COOH; 5: CHF₂ C₆H₃F₅N₂O₂ 230.10 Compact structure with dual fluorinated groups; high polarity .
Substituent Effects on Physicochemical Properties
  • Fluorinated Groups: Difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups improve lipophilicity and resistance to oxidative metabolism, as seen in analogues from and .
  • Carboxylic Acid: All compared compounds retain the -COOH group at position 3 or 4, ensuring water solubility and hydrogen-bonding capacity.

Biological Activity

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid, with the CAS number 1354705-44-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antifungal properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C5H5F2IN2C_5H_5F_2IN_2, with a molecular weight of 258.01 g/mol. It is characterized by a difluoromethyl group and an iodine substituent, which may contribute to its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including those similar to this compound. A related compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), demonstrated significant antifungal activity against seven phytopathogenic fungi, outperforming the commonly used fungicide boscalid .

The mechanism by which these compounds exert their antifungal effects often involves the inhibition of specific fungal enzymes or pathways. In molecular docking studies, it was found that the carbonyl oxygen atom of compound 9m could form hydrogen bonds with key amino acids in target enzymes, suggesting a strong interaction that inhibits fungal growth .

Study 1: Antifungal Efficacy

A study investigating the efficacy of various pyrazole derivatives against phytopathogenic fungi found that derivatives similar to this compound exhibited moderate to excellent antifungal activity. The study utilized in vitro mycelia growth inhibition assays to quantify the effectiveness of these compounds .

CompoundActivity LevelTarget Fungi
9mHighSeven species
This compoundModerateVarious species

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship (SAR) of pyrazole derivatives indicated that specific substitutions on the pyrazole ring significantly influenced biological activity. The presence of halogens like iodine and fluorine was noted to enhance antifungal potency .

Q & A

Q. What are the key synthetic strategies for preparing 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid?

Synthesis typically involves multi-step functionalization of pyrazole precursors. For example:

  • Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., in DMF at 0–5°C) to introduce the iodine substituent at position 4 .
  • Difluoromethylation : Introduction of the -CF₂H group via nucleophilic substitution or radical-mediated methods, often requiring anhydrous conditions to avoid hydrolysis .
  • Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl esters) using NaOH or LiOH in aqueous THF/MeOH, followed by acidification to isolate the free carboxylic acid .

Q. How can researchers validate the structural identity and purity of this compound?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C5: δ ~2.5 ppm; CF₂H: δ ~6.0 ppm as a triplet; carboxylic acid: δ ~13 ppm) .
    • HRMS : Verify molecular weight (e.g., C₆H₆F₂IN₂O₂: expected [M+H]⁺ = 330.94) .
  • Chromatography : HPLC with UV detection (λ = 210–260 nm) to assess purity (>95%) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Limited in water; dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) are recommended to optimize storage conditions (e.g., -20°C in inert atmosphere) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and iodo substituents influence the compound’s reactivity?

  • Electron-withdrawing effects : The -CF₂H group increases the acidity of the carboxylic acid (pKa ~2.5–3.0), enhancing its reactivity in coupling reactions (e.g., amide bond formation) .
  • Iodine as a directing group : Facilitates regioselective cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) due to its strong σ-donor/π-acceptor properties .

Q. What computational methods are suitable for predicting the compound’s binding affinity in drug discovery?

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes with hydrophobic active sites).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge distribution and nucleophilic/electrophilic sites .

Q. How can competing side reactions during difluoromethylation be minimized?

  • Optimized reaction conditions : Use low temperatures (-10°C) and slow reagent addition to suppress radical side pathways.
  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent undesired nucleophilic attacks .

Q. What analytical techniques resolve contradictions in biological activity data for pyrazole derivatives?

  • SAR studies : Compare activity of analogs (e.g., replacing iodine with bromine or CF₂H with CH₃) to isolate substituent-specific effects .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may confound bioassay results .

Methodological Resources

  • Synthetic protocols : Adapt procedures from analogous iodopyrazoles (e.g., palladium-catalyzed cross-coupling in ) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) for unambiguous structural confirmation .
  • Stability assays : Accelerated degradation studies under oxidative (H₂O₂) and thermal stress to identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

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